molecular formula C17H16N4O4 B607305 Enarodustat CAS No. 1262132-81-9

Enarodustat

Cat. No. B607305
CAS RN: 1262132-81-9
M. Wt: 340.34
InChI Key: NALAUGMPMIVAOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Enarodustat, also known as JTZ-951 and marketed under the brand name Enaroy, is a drug used for the treatment of anemia, especially when associated with chronic kidney disease (CKD) . It functions as an inhibitor of hypoxia-inducible factor-prolyl hydroxylase (HIF-PH) .


Molecular Structure Analysis

Enarodustat has a molecular formula of C17H16N4O4 and a molar mass of 340.339 g/mol . It contains a phenyl ring attached to a triazolopyridine through a two-carbon alkyl chain .

Scientific Research Applications

Treatment of Anemia in Chronic Kidney Disease (CKD)

Enarodustat is being developed as an alternative to injectable erythropoietin stimulating agents such as epoetin and darbepoetin for the treatment of anemia associated with CKD . It is an orally active hypoxia inducible factor-prolyl hydroxylase (HIF-PH) inhibitor .

Regulation of Erythropoietin Production

Production of erythropoietin is regulated by HIF with the activity of the HIF-α subunit regulated by PH domain-containing protein . HIF-PH inhibitors such as enarodustat restrict the breakdown of HIF-α leading to increased endogenous erythropoietin production .

Alternative to Injectable Erythropoietin Stimulating Agents

Enarodustat is being developed as an alternative to injectable erythropoietin stimulating agents such as epoetin and darbepoetin . This could potentially avoid the pain associated with parenteral ESA administration .

Treatment of Anemia in CKD Patients Not Requiring Dialysis

A Phase 3 Study of Enarodustat in Anemic Patients with CKD not Requiring Dialysis was conducted . The efficacy of enarodustat was comparable to darbepoetin alfa (DA) in anemic patients with CKD not requiring dialysis .

Treatment of Anemia in CKD Patients on Dialysis

The recommended starting dose of enarodustat is 4 mg once daily in patients on haemodialysis . This suggests that enarodustat could be a potential treatment for anemia in CKD patients on dialysis .

Investigation in Combination Therapy

Enarodustat is under investigation in clinical trial NCT02581124 (Study to Evaluate Effect of Lapatinib on Pharmacokinetics of JTZ-951 in Subjects With End-stage Renal Disease) . This suggests that enarodustat could potentially be used in combination with other drugs for the treatment of end-stage renal disease .

Mechanism of Action

Enarodustat functions as an inhibitor of hypoxia-inducible factor-prolyl hydroxylase (HIF-PH) . This inhibition leads to increased endogenous erythropoietin production , which can help treat anemia associated with chronic kidney disease (CKD).

Safety and Hazards

Enarodustat is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Enarodustat is likely to broaden treatment options for anemic patients not on dialysis because of its different mode of administration . It is currently being developed in South Korea .

properties

IUPAC Name

2-[[7-oxo-5-(2-phenylethyl)-3H-[1,2,4]triazolo[1,5-a]pyridine-8-carbonyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c22-13-8-12(7-6-11-4-2-1-3-5-11)21-16(19-10-20-21)15(13)17(25)18-9-14(23)24/h1-5,8,10H,6-7,9H2,(H,18,25)(H,19,20)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYRBJKWDXVHHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC(=O)C(=C3N2NC=N3)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901336902
Record name Enarodustat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901336902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Enarodustat

CAS RN

1262132-81-9
Record name Enarodustat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262132819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enarodustat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14985
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Enarodustat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901336902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENARODUSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JSK7TUA223
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.